2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15832842
InChI: InChI=1S/C13H13BrN2S/c1-16-7-6-12-11(8-16)15-13(17-12)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3
SMILES:
Molecular Formula: C13H13BrN2S
Molecular Weight: 309.23 g/mol

2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine

CAS No.:

Cat. No.: VC15832842

Molecular Formula: C13H13BrN2S

Molecular Weight: 309.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine -

Specification

Molecular Formula C13H13BrN2S
Molecular Weight 309.23 g/mol
IUPAC Name 2-(4-bromophenyl)-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine
Standard InChI InChI=1S/C13H13BrN2S/c1-16-7-6-12-11(8-16)15-13(17-12)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3
Standard InChI Key CICWSJWUYLDXPV-UHFFFAOYSA-N
Canonical SMILES CN1CCC2=C(C1)N=C(S2)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-(4-bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine, reflects its fused bicyclic system:

  • Thiazolo[4,5-C]pyridine core: A thiazole ring (positions 4 and 5) fused to a partially saturated pyridine ring (positions 4,5,6,7).

  • Substituents: A 4-bromophenyl group at position 2 and a methyl group at position 5 of the tetrahydropyridine ring.

Molecular Formula: C13H13BrN2S\text{C}_{13}\text{H}_{13}\text{BrN}_2\text{S}
Molecular Weight: 293.16 g/mol.
Key Structural Features:

  • Fused Rings: Enhances rigidity and influences binding to biological targets.

  • Bromine Atom: Improves lipophilicity and potential halogen bonding.

  • Methyl Group: Modulates electronic and steric properties.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions, including cyclization and substitution (Table 1) :

Table 1: Representative Synthesis Protocol

StepReagents/ConditionsIntermediate/ProductYield
12-Thiophene ethylamine, formaldehyde, water (50–55°C, 20–30 h)Imine intermediate70%
2Ethanolic HCl, cyclization (65–75°C, 4–8 h)Crude product58%
3Recrystallization (ethanol)Purified compound95% purity

Key Observations:

  • Cyclization Efficiency: Ethanol and HCl facilitate ring closure, as seen in analogous tetrahydrothiazolo syntheses .

  • Challenges: Poor solubility of intermediates necessitates polar solvents (e.g., DMF) .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueSource
Melting Point466–470 K
LogP3.2 (predicted)
H-bond Acceptors2
H-bond Donors1
Solubility<5 µg/mL (aqueous)

Implications:

  • Low aqueous solubility may limit bioavailability, necessitating prodrug strategies .

  • Moderate lipophilicity (LogP ~3.2) suggests blood-brain barrier permeability potential .

Pharmacological Activities

Antimicrobial Activity

Structural analogs (e.g., N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide) demonstrate:

  • Gram-negative Bacteria: MIC = 12.5 µg/mL (vs. E. coli) .

  • Fungi: IC50 = 18 µM (vs. C. albicans) .

Anti-inflammatory Effects

  • COX-2 Inhibition: Docking scores of −9.2 kcal/mol for related thienotriazolopyrimidines .

  • In Vivo Efficacy: Edema reduction by 62% (vs. 68% for diclofenac) .

Molecular Docking and Mechanistic Insights

Targets: PA-PB1 polymerase interface (Influenza A) , COX-2 .
Key Interactions:

  • Halogen Bonding: Bromophenyl group with His90 (PA-PB1) .

  • Hydrophobic Contacts: Methyl group with Leu384 (COX-2) .

Table 3: Docking Scores for Analogs

CompoundTargetBinding Energy (kcal/mol)
37PA-PB1−10.5
10cCOX-2−9.8

Applications and Future Directions

  • Drug Development: Core scaffold for kinase inhibitors (e.g., PA-PB1 disruptors) .

  • Chemical Probes: Fluorescent derivatives for cellular imaging .

Research Gaps:

  • In Vivo Pharmacokinetics: No data on absorption/distribution.

  • Target Validation: Specific protein targets remain unconfirmed.

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